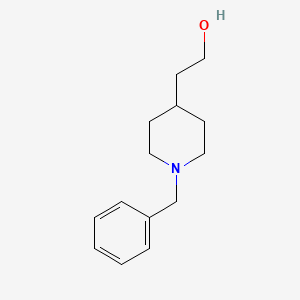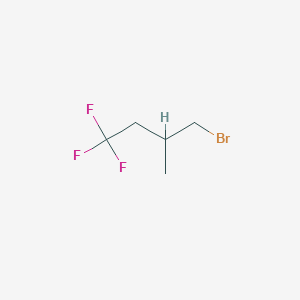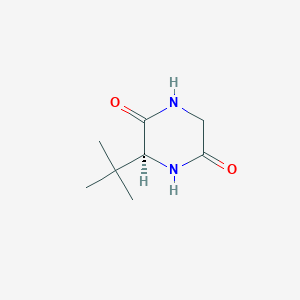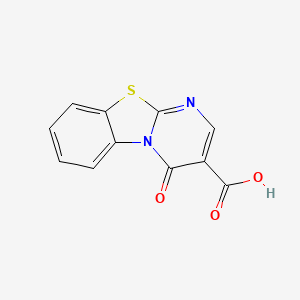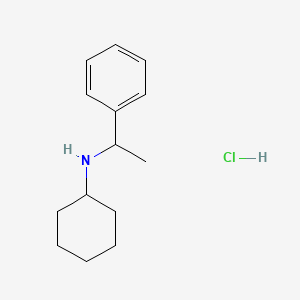
Chlorhydrate de N-(1-phényléthyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-phenylethyl)cyclohexanamine Hydrochloride”, also known as cyclohexanamine, is a chemical compound that is commonly used in scientific research. It has a molecular formula of C14H22ClN and a molecular weight of 239.78 g/mol .
Synthesis Analysis
The general synthetic pathway for similar compounds is based on the asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .Molecular Structure Analysis
The molecular structure of “N-(1-phenylethyl)cyclohexanamine Hydrochloride” can be represented by the InChI code: 1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(1-phenylethyl)cyclohexanamine Hydrochloride” include the asymmetric Aza–Michael addition, carboxylic acid hydrolysis, and Barton descarboxylation .Physical And Chemical Properties Analysis
“N-(1-phenylethyl)cyclohexanamine Hydrochloride” is a solid at room temperature . It has a molecular weight of 239.78 g/mol .Applications De Recherche Scientifique
Ligand potentiel pour l'inhibition enzymatique
Le composé Chlorhydrate de N-(1-phényléthyl)cyclohexanamine a été identifié comme un nouveau ligand potentiel pour l'acétylcholinestérase (AChE) et la butyrylcholinestérase (BuChE), des enzymes impliquées dans la régulation des neurotransmetteurs. Ceci suggère son application dans le développement d'inhibiteurs qui pourraient être utilisés pour traiter des maladies comme la maladie d'Alzheimer, où la régulation enzymatique joue un rôle crucial .
Synthèse chirale
Ce composé est également impliqué dans la synthèse chirale, où il peut être utilisé pour créer d'autres composés chiraux à haute activité biologique. Son utilisation en synthèse asymétrique pourrait conduire au développement de nouveaux médicaments .
Recherche sur l'activité biologique
En raison de sa nature hautement active sur le plan biologique, ce composé peut être utilisé dans la recherche pour étudier ses effets sur divers systèmes ou processus biologiques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The favorable physiological properties of dibenzylamines and their capability to interfere with natural neurotransmission pathways make these structures attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease . This represents a very powerful strategy to obtain drugs targeting complex pathologies .
Propriétés
IUPAC Name |
N-(1-phenylethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14;/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFZUZSSZIYEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369619 |
Source


|
| Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91524-52-6 |
Source


|
| Record name | NSC206560 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)
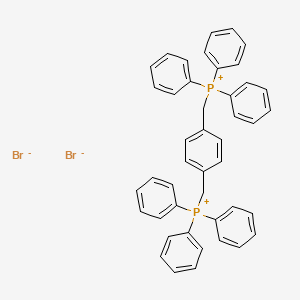


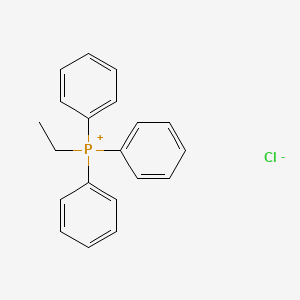
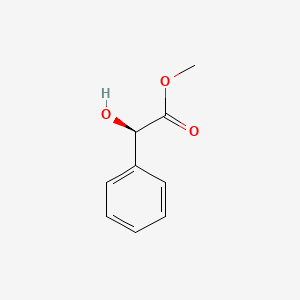


![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)
